molecular formula C23H22O7 B1666014 Amorphigenin CAS No. 4208-09-7

Amorphigenin

Cat. No. B1666014
CAS RN: 4208-09-7
M. Wt: 410.4 g/mol
InChI Key: ZJMLELXRQUXRIU-HBGVWJBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amorphigenin is a rotenoid compound which exhibits a strong larvicidal activity.

Scientific Research Applications

Inhibition of Osteoclast Differentiation

Amorphigenin, isolated from Amorpha Fruticosa, demonstrates potential in inhibiting osteoclast differentiation. This effect is based on the down-regulation of c-Fos and NFATc1 and the inhibition of RANKL-induced p38 and NF-κB pathways. Notably, amorphigenin protected against bone loss induced by inflammation in a study, highlighting its potential as a treatment for bone erosion caused by inflammation (Kim et al., 2010).

Synergistic Antitumor Effect

Research has shown that amorphigenin can synergistically enhance the antitumor effects of cisplatin in cisplatin-resistant human lung adenocarcinoma A549/DDP cells. It inhibits cell proliferation, induces apoptosis, and reduces the expression of lung resistance protein (LRP), suggesting a promising role in cancer therapy (Zhong et al., 2016).

Larvicidal Activity

Amorphigenin exhibits strong larvicidal activity against the larvae of Culex pipiens pallens. It affects mitochondrial complex I activity and protein synthesis in the larvae, indicating its potential use in mosquito control (Liang et al., 2015).

Depigmentation Effect

A study on Amorpha fruticosa L. root extract, containing amorphigenin, revealed its potential in inducing depigmentation. Amorphigenin activates AMPK without affecting mTOR and induces degradation of melanosome proteins through an AMPK-dependent autophagy process. This suggests its application in treatments for hyperpigmentation (Lee et al., 2022).

Inhibition of Prostate Cancer Cell Proliferation

Hydroxylated rotenoids like amorphigenin selectively inhibit the proliferation of prostate cancer cells. They interfere with mitochondrial complex I, decrease oxygen consumption, and show selectivity towards cancer cells, making them promising candidates for prostate cancer therapy (Russell et al., 2020).

properties

CAS RN

4208-09-7

Product Name

Amorphigenin

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

(1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3/t16-,20-,21+/m1/s1

InChI Key

ZJMLELXRQUXRIU-HBGVWJBISA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)OC

SMILES

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8'-hydroxyrotenone
amorphigenin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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